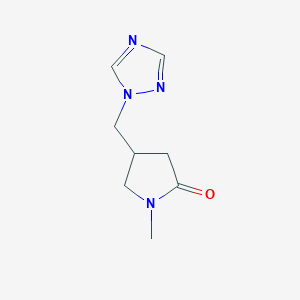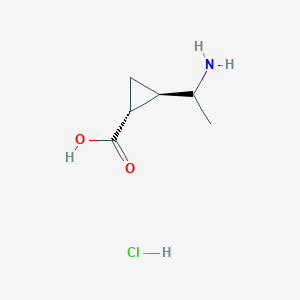
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been synthesized and their structures were established by NMR and MS analysis .Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets and induce apoptosis . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety could potentially influence these properties, as triazoles are known to form hydrogen bonds with different targets, which can improve pharmacokinetics and pharmacological properties .
Result of Action
The compound has been reported to exhibit potent inhibitory activities against cancer cell lines, with IC50 values in the micromolar range . Some derivatives have shown to induce apoptosis in cancer cells .
Action Environment
The synthesis of similar compounds has been reported to be environmentally benign, due to the avoidance of chromatography and isolation steps .
Advantages and Limitations for Lab Experiments
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. This compound also has a low toxicity profile and is well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one. One area of interest is the development of more potent and selective analogs of this compound that can target specific signaling pathways in the brain. Another area of research is the investigation of the long-term effects of this compound on cognitive function and behavior. Additionally, the potential use of this compound in the treatment of other diseases such as cancer and arthritis warrants further investigation.
Synthesis Methods
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one can be synthesized using a multi-step process involving the reaction of 1-methylpyrrolidin-2-one with 1H-1,2,4-triazole-1-carboxaldehyde in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-((1H-1,2,4-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. This compound has also been shown to have antioxidant properties and can protect against oxidative stress, which is implicated in many neurodegenerative diseases.
properties
IUPAC Name |
1-methyl-4-(1,2,4-triazol-1-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-3-7(2-8(11)13)4-12-6-9-5-10-12/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIJMPRIXYPDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B2949562.png)
![N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide](/img/structure/B2949564.png)


![2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2949568.png)
![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)
![2-propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2949574.png)
![1-[4-[4-(3-Methylpyridin-4-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2949575.png)





